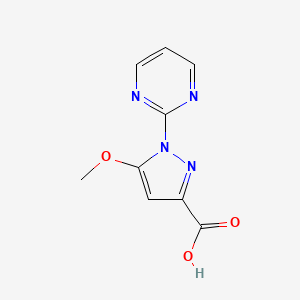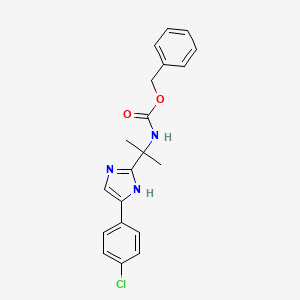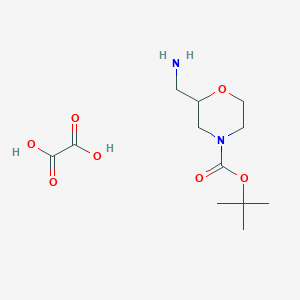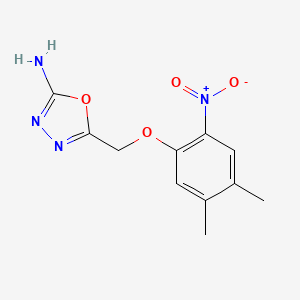
5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4,5-dimethylphenol to introduce a nitro group at the 2-position.
Etherification: The nitrated product is then subjected to etherification with a suitable alkylating agent to form 4,5-dimethyl-2-nitrophenoxyalkane.
Cyclization: The etherified product undergoes cyclization with hydrazine derivatives to form the oxadiazole ring.
Amination: Finally, the oxadiazole intermediate is aminated to introduce the amine group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder with hydrochloric acid (Fe/HCl).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of DNA synthesis or the activation of pro-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-2-nitrophenol: A precursor in the synthesis of the target compound.
1,3,4-Oxadiazole Derivatives: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the dimethyl-nitrophenoxy group and the oxadiazole ring, which imparts distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N4O4 |
|---|---|
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
5-[(4,5-dimethyl-2-nitrophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12N4O4/c1-6-3-8(15(16)17)9(4-7(6)2)18-5-10-13-14-11(12)19-10/h3-4H,5H2,1-2H3,(H2,12,14) |
Clave InChI |
BKTRBZCLAJGUMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)OCC2=NN=C(O2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


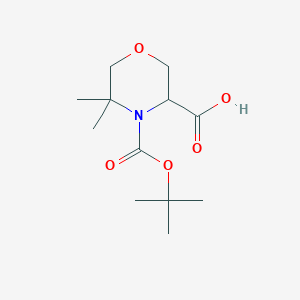

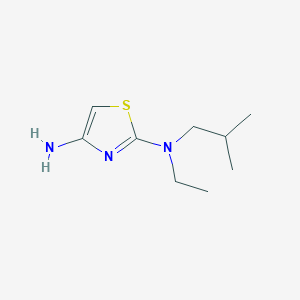

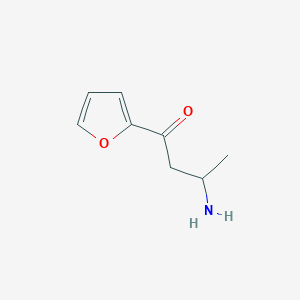
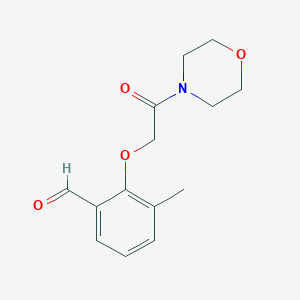


![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)

